5-(butan-2-ylsulfanyl)-2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole 5-(butan-2-ylsulfanyl)-2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 850927-16-1
VCID: VC7073015
InChI: InChI=1S/C20H20FNO3S2/c1-4-14(3)26-20-19(27(23,24)17-11-5-13(2)6-12-17)22-18(25-20)15-7-9-16(21)10-8-15/h5-12,14H,4H2,1-3H3
SMILES: CCC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula: C20H20FNO3S2
Molecular Weight: 405.5

5-(butan-2-ylsulfanyl)-2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole

CAS No.: 850927-16-1

Cat. No.: VC7073015

Molecular Formula: C20H20FNO3S2

Molecular Weight: 405.5

* For research use only. Not for human or veterinary use.

5-(butan-2-ylsulfanyl)-2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole - 850927-16-1

Specification

CAS No. 850927-16-1
Molecular Formula C20H20FNO3S2
Molecular Weight 405.5
IUPAC Name 5-butan-2-ylsulfanyl-2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole
Standard InChI InChI=1S/C20H20FNO3S2/c1-4-14(3)26-20-19(27(23,24)17-11-5-13(2)6-12-17)22-18(25-20)15-7-9-16(21)10-8-15/h5-12,14H,4H2,1-3H3
Standard InChI Key SRDATKZFHDYREC-UHFFFAOYSA-N
SMILES CCC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Features

5-(Butan-2-ylsulfanyl)-2-(4-fluorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazole (IUPAC name: 5-(sec-butylsulfanyl)-2-(4-fluorophenyl)-4-(4-toluenesulfonyl)-1,3-oxazole) is characterized by a 1,3-oxazole core substituted at the 2-, 4-, and 5-positions. The 2-position hosts a 4-fluorophenyl group, while the 4-position is occupied by a 4-methylbenzenesulfonyl (tosyl) moiety. At the 5-position, a butan-2-ylsulfanyl (sec-butylthio) group completes the structure .

The molecular formula is C₂₀H₁₉FNO₃S₂, with a molecular weight of 428.5 g/mol. Key structural features include:

  • 1,3-oxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 3.

  • 4-Fluorophenyl group: Introduces electron-withdrawing properties via the fluorine substituent.

  • Tosyl group: Enhances metabolic stability and influences solubility via sulfonyl functionality.

  • Sec-butylthio group: A branched alkylthio chain that may modulate lipophilicity and membrane permeability .

Physicochemical Characterization

Physicochemical data for this compound can be extrapolated from related sulfonamide-containing oxazoles :

Spectral Properties

  • UV-Vis: Absorption maxima near 260–280 nm due to aromatic π→π* transitions .

  • FT-IR: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching) confirm sulfonyl groups. C-F stretching appears at ~1220 cm⁻¹ .

  • ¹H NMR: Key signals include:

    • δ 7.6–8.2 ppm (aromatic protons from tosyl and fluorophenyl groups).

    • δ 1.0–1.5 ppm (sec-butyl methyl and methylene protons).

    • δ 2.4 ppm (tosyl methyl group) .

  • 13C NMR: Resonances at δ 160–165 ppm (C=O), δ 115–120 ppm (C-F), and δ 20–25 ppm (sec-butyl CH₃).

Biological Activity and Mechanisms

While specific bioactivity data for this compound are unavailable, structurally related oxazoles exhibit notable antimicrobial and antifungal properties .

In Silico Predictions

PASS (Prediction of Activity Spectra for Substances) analysis of analogous compounds predicts:

  • Pa (Probability of Activity): 0.28–0.49 for antimycobacterial and antiinfective targets .

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in Daphnia magna assays) .

Comparative Analysis of Oxazole Derivatives

The table below contrasts key features of related compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)Antimicrobial Activity (MIC, µg/mL)
Target CompoundC₂₀H₁₉FNO₃S₂428.5Predicted: 16–32
4-[(4-Chlorophenyl)sulfonyl]phenyl oxazole C₁₉H₁₅ClNO₃S396.88–16 (Gram-positive)
5-(Butylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazoleC₁₉H₁₈FNO₅S₂423.532 (C. albicans)

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